Bis(2-nitro-4-methoxyphenyl)disulfide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-1-[(4-methoxy-2-nitrophenyl)disulfanyl]-2-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O6S2/c1-21-9-3-5-13(11(7-9)15(17)18)23-24-14-6-4-10(22-2)8-12(14)16(19)20/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPGXDPBJUYOJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)SSC2=C(C=C(C=C2)OC)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065763 |

Source

|

| Record name | Disulfide, bis(4-methoxy-2-nitrophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14371-84-7 |

Source

|

| Record name | Bis(4-methoxy-2-nitrophenyl) disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14371-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disulfide, bis(4-methoxy-2-nitrophenyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014371847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disulfide, bis(4-methoxy-2-nitrophenyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disulfide, bis(4-methoxy-2-nitrophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Bis(2-nitro-4-methoxyphenyl)disulfide chemical properties

An In-Depth Technical Guide to the Chemical Properties of Bis(2-nitro-4-methoxyphenyl)disulfide

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical properties and potential applications of this compound. The content herein is structured to provide not only factual data but also field-proven insights into its synthesis, reactivity, and characterization, grounded in established chemical principles.

Introduction

This compound is an aromatic disulfide compound characterized by the presence of two nitrophenyl groups linked by a disulfide bond. The substitution pattern, featuring a nitro group ortho to the sulfur linkage and a methoxy group in the para position, imparts specific electronic properties that dictate its reactivity and potential utility. The disulfide bond is a key functional group, known for its susceptibility to reductive cleavage, a feature widely exploited in biochemistry and medicinal chemistry. The nitro groups serve as potent electron-withdrawing moieties and can be chemically transformed into other functional groups, enhancing the molecule's utility as a synthetic intermediate. This guide will explore the core chemical attributes of this compound, offering a foundational understanding for its application in research and development.

Physicochemical and Structural Properties

The fundamental identity of a chemical compound lies in its structure and associated physical properties. These characteristics are critical for its handling, characterization, and application in experimental settings.

Chemical Structure

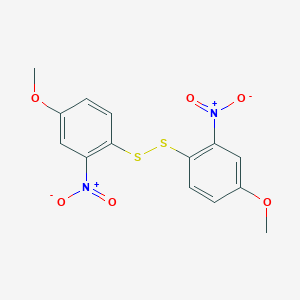

The structure of this compound is defined by a central disulfide bridge connecting two 2-nitro-4-methoxyphenyl units.

Caption: Chemical structure of this compound.

Core Properties

A summary of the key identifiers and physicochemical properties for this compound is presented below.

| Property | Value | Source |

| CAS Number | 14371-84-7 | [1][2] |

| Molecular Formula | C₁₄H₁₂N₂O₆S₂ | [2] |

| Molecular Weight | 368.38 g/mol | [3] |

| MDL Number | MFCD00387458 | [2] |

Note: Experimental data such as melting point, boiling point, and solubility are not widely reported in the literature and would typically be determined empirically during laboratory investigation.

Synthesis and Characterization

The preparation and verification of this compound are foundational steps for any research application. The most common synthetic route involves the oxidation of the corresponding thiol precursor.

Synthetic Pathway: Oxidation of 2-nitro-4-methoxybenzenethiol

The synthesis of aromatic disulfides is reliably achieved through the oxidative coupling of two thiol molecules. This transformation can be accomplished using a variety of mild oxidizing agents.[3] The general reaction is as follows:

2 HSC₆H₃(OCH₃)(NO₂) + [O] → C₁₄H₁₂N₂O₆S₂ + H₂O[3]

Common oxidizing agents for this purpose include hydrogen peroxide, iodine, or even atmospheric oxygen, sometimes in the presence of a catalyst.[3] This method is efficient and typically results in high yields of the desired disulfide product. For the analogous compound, bis(4-methoxyphenyl)disulfide, reagents like copper(II) nitrate and DMSO have been shown to produce yields of 99% and 98%, respectively.[4]

Caption: General workflow for the synthesis and validation of the target compound.

Experimental Protocol: Synthesis

The following is a representative, self-validating protocol for the synthesis of this compound.

-

Dissolution: Dissolve the precursor, 2-nitro-4-methoxybenzenethiol, in a suitable organic solvent such as ethanol or dichloromethane in a round-bottom flask.

-

Oxidation: Slowly add a solution of the chosen oxidizing agent (e.g., a 30% aqueous solution of hydrogen peroxide) dropwise to the stirred thiol solution at room temperature. The reaction is often exothermic and may require cooling in an ice bath to maintain control.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The disappearance of the thiol spot and the appearance of a new, less polar disulfide spot indicates reaction completion.

-

Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure disulfide.

-

Validation: Confirm the identity and purity of the final product using the characterization techniques described below.

Analytical Characterization

To confirm the structural integrity and purity of the synthesized compound, a suite of standard analytical techniques is employed.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique is used to identify the chemical environments of the protons. Expected signals would correspond to the aromatic protons on the phenyl rings and the singlet for the methoxy group protons. The integration of these signals confirms the proton count in each unique environment.[3]

-

¹³C NMR: Provides information about the carbon framework of the molecule, with distinct signals for the aromatic carbons and the methoxy carbon.[3]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the characteristic vibrational frequencies of the functional groups. Key absorptions would include those for the C-O bond of the methoxy group, the N=O bonds of the nitro group, and the C-H bonds of the aromatic ring. The S-S bond stretch is typically weak and may be difficult to observe.[3]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which serves to confirm the elemental composition.[3] The expected molecular weight is 368.38 g/mol .[3]

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the disulfide bond, with significant electronic influence from the nitro and methoxy substituents.

Reductive Cleavage of the Disulfide Bond

The S-S bond is the most reactive site in the molecule and is susceptible to cleavage by reducing agents. This reaction is a cornerstone of disulfide chemistry and is often reversible.[3] This property is crucial in biological systems where disulfide bridges in proteins are dynamically formed and broken.

Common reducing agents capable of cleaving the disulfide bond include thiols (via thiol-disulfide exchange), phosphines, and metal hydrides like sodium borohydride.[3] The reaction results in the formation of two equivalents of the corresponding thiol, 2-nitro-4-methoxybenzenethiol.

Caption: Reductive cleavage of the disulfide bond to yield two thiol molecules.

Influence of Aromatic Substituents

The electronic nature of the aromatic rings is modulated by the competing effects of the nitro and methoxy groups.

-

Nitro Group: As a strong electron-withdrawing group, the ortho-nitro substituent decreases the electron density on the aromatic ring and makes the disulfide bond more electron-deficient. This can influence its susceptibility to nucleophilic attack during the cleavage process.

-

Methoxy Group: As an electron-donating group in the para position, the methoxy group increases electron density on the ring, partially counteracting the effect of the nitro group.

Stability and Storage

For optimal shelf life, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong reducing agents and sources of ignition.[5][6]

Potential Applications in Research and Drug Development

While specific applications for this exact molecule are not extensively documented, its structure suggests several areas of potential utility based on the known roles of its functional groups.

-

Prodrug Design: The disulfide bond is a popular linker in drug delivery systems. A disulfide-containing molecule can be used as a prodrug that remains intact in the bloodstream but is cleaved within the reducing environment of a cell (e.g., high glutathione concentration), releasing an active therapeutic agent. Disulfide-rich cyclic peptides are a major area of discovery for new biopharmaceuticals.[7]

-

Synthetic Chemistry: This compound can serve as a valuable building block. The nitro groups can be readily reduced to amines, which are versatile handles for further chemical modification, allowing for the synthesis of more complex molecules.

-

Covalent Chemistry and Materials Science: Disulfides are known to form self-assembled monolayers on gold surfaces. While this specific molecule has not been reported, related disulfide-containing nitrosoarenes have been synthesized to form azodioxy thiolate films on gold, indicating potential applications in surface chemistry and sensor development.[8] The nitro group could also be used for further on-surface chemical transformations.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. Based on data for analogous compounds, the following guidelines should be observed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles or a face shield as described by OSHA's eye and face protection regulations.[5][9]

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.[5][6]

-

Handling: Avoid contact with skin, eyes, and clothing.[9] Wash hands and any exposed skin thoroughly after handling.[5] Avoid dust formation.[6]

-

First Aid:

-

Eyes: In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek medical attention.[5]

-

Skin: Wash off immediately with plenty of water and soap.[9]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[6]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[6]

-

References

-

FM74959 - Safety Data Sheet. Fine-Molecule. [Link]

-

Bis(4-methoxyphenyl)disulfide Formation through Copper Catalysts. Chemical Papers. [Link]

-

Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. Revista de la Sociedad Química del Perú. [Link]

-

Bis(4,5-dimethoxy-2-nitrophenyl)disulfide (C16H16N2O8S2). PubChemLite. [Link]

-

Bis(4-methoxyphenyl)disulfide formation through copper catalysts. ResearchGate. [Link]

-

Disulfide, bis(4-methyl-2-nitrophenyl) - Substance Details. US EPA. [Link]

-

Disulfide, bis(2-methoxyphenyl) | C14H14O2S2. PubChem. [Link]

-

Disulfide, bis[4-(methylthio)-2-nitrophenyl]. PubChem. [Link]

-

Disulfide-Containing Nitrosoarenes: Synthesis and Insights into Their Self-Polymerization on a Gold Surface. Langmuir - ACS Publications. [Link]

-

Discovery and applications of disulfide-rich cyclic peptides. PubMed. [Link]

-

Bis(4-(methylthio)-2-nitrophenyl) disulfide (C14H12N2O4S4). PubChemLite. [Link]

Sources

- 1. This compound | 14371-84-7 [chemicalbook.com]

- 2. a2bchem.com [a2bchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chemicalpapers.com [chemicalpapers.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. Discovery and applications of disulfide-rich cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. biosynth.com [biosynth.com]

An In-depth Technical Guide to the Synthesis and Characterization of Bis(2-nitro-4-methoxyphenyl)disulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Aryl Disulfides

Bis(2-nitro-4-methoxyphenyl)disulfide is an organic disulfide compound featuring a symmetrical structure with two 2-nitro-4-methoxyphenyl groups linked by a disulfide bond. Aryl disulfides are a significant class of compounds in organic chemistry and drug discovery due to the unique properties of the disulfide linkage. This bond can be reversibly cleaved under mild reducing conditions, making it a valuable functional group in the design of prodrugs, drug delivery systems, and chemical probes. The presence of both a nitro group (an electron-withdrawing group) and a methoxy group (an electron-donating group) on the phenyl rings of this compound modulates the electronic properties and reactivity of the molecule, making it an interesting candidate for further chemical exploration and application in medicinal chemistry.

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering insights into the rationale behind the synthetic strategy and a thorough analysis of its structural features through various spectroscopic techniques.

Synthesis of this compound: An Oxidative Coupling Approach

The synthesis of this compound is typically achieved through the oxidative coupling of its corresponding thiol precursor, 2-nitro-4-methoxythiophenol. This reaction is a common and effective method for the formation of symmetrical disulfides. The general principle involves the oxidation of two thiol (-SH) groups to form a disulfide (-S-S-) bond.

A variety of oxidizing agents can be employed for this transformation, including hydrogen peroxide, iodine, or even atmospheric oxygen, often in the presence of a catalyst.[1] The choice of oxidant and reaction conditions can influence the reaction rate and yield. For the synthesis of this compound, a mild oxidizing agent is generally preferred to avoid over-oxidation of the sulfur atom or unwanted side reactions with the nitro and methoxy groups.

Experimental Protocol: Synthesis via Oxidation

The following protocol describes a representative method for the synthesis of this compound from 2-nitro-4-methoxythiophenol.

Materials:

-

2-nitro-4-methoxythiophenol

-

Hydrogen peroxide (30% solution)

-

Ethanol

-

Deionized water

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolution of Thiol: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-nitro-4-methoxythiophenol in ethanol.

-

Oxidation: While stirring at room temperature, slowly add a stoichiometric amount of 30% hydrogen peroxide solution to the ethanolic solution of the thiol. The addition should be dropwise to control the reaction temperature, as the oxidation can be exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate). The disappearance of the starting thiol spot and the appearance of a new, less polar spot corresponding to the disulfide product indicate the reaction's progression.

-

Work-up: Once the reaction is complete, pour the reaction mixture into deionized water. The crude disulfide product, being less soluble in water, may precipitate.

-

Extraction: Extract the aqueous mixture with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize any remaining acidic impurities, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford pure this compound as a solid.

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hydrogen peroxide is a strong oxidizing agent and should be handled with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following analytical techniques are employed for this purpose.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₂N₂O₆S₂ |

| Molecular Weight | 368.39 g/mol |

| Appearance | Yellow solid |

| CAS Number | 14371-84-7 |

Spectroscopic Data

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons. Due to the substitution pattern on the phenyl ring, the aromatic region will likely display a complex splitting pattern. The methoxy group protons will appear as a singlet.

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the carbon of the methoxy group, and the carbons attached to the nitro and sulfur atoms.

Predicted ¹H and ¹³C NMR Data:

| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | 7.0-8.0 | Multiplet | 6H | Aromatic Protons |

| Methoxy | ~3.9 | Singlet | 6H | -OCH₃ |

| ¹³C NMR (Predicted) | δ (ppm) | Assignment |

| Aromatic | 110-160 | Aromatic Carbons |

| Methoxy | ~56 | -OCH₃ Carbon |

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration |

| 3100 - 3000 | Aromatic C-H stretch |

| 2950 - 2850 | Aliphatic C-H stretch (from methoxy group) |

| 1590, 1480 | Aromatic C=C stretch |

| 1530, 1340 | Asymmetric and Symmetric N-O stretch (NO₂) |

| 1250 | C-O stretch (aryl ether) |

| 500 - 400 | S-S stretch (weak) |

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrum Data:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 368, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: The mass spectrum may also show fragment ions resulting from the cleavage of the disulfide bond and other characteristic fragmentations of the aromatic rings.

Caption: Workflow for the analytical characterization of the synthesized compound.

Conclusion and Future Perspectives

This technical guide has outlined a practical approach for the synthesis and comprehensive characterization of this compound. The oxidative coupling of the corresponding thiol provides an efficient route to this symmetrical disulfide. The detailed characterization using NMR, IR, and mass spectrometry is crucial for verifying the structure and purity of the synthesized compound.

The presence of the disulfide bond, along with the nitro and methoxy functional groups, makes this compound a versatile building block for further chemical modifications. Its potential applications in drug delivery, materials science, and as a chemical probe warrant further investigation. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists to explore the chemistry and potential applications of this and related substituted aryl disulfides.

References

-

Organic Chemistry Portal. Disulfide synthesis by S-S coupling. [Link]

Sources

Unraveling the Enigmatic Mechanism of Action: Bis(2-nitro-4-methoxyphenyl)disulfide

A Deep Dive into a Novel Redox-Modulating Agent

Abstract

Bis(2-nitro-4-methoxyphenyl)disulfide is an organosulfur compound characterized by a disulfide linkage connecting two nitrophenyl moieties. While the biological activities of various disulfide-containing molecules have been explored, particularly as anticancer and anti-inflammatory agents, the specific mechanism of action for this compound remains an area of active investigation. This technical guide synthesizes the current understanding of its chemical properties and plausible biological interactions, with a primary focus on its potential as an inhibitor of the thioredoxin system. We will explore the theoretical framework for its mechanism, detail established experimental protocols for investigating disulfide compounds, and propose a roadmap for elucidating its precise molecular targets and cellular effects.

Introduction: The Therapeutic Potential of Disulfide Compounds

Disulfide bonds are critical for the structural integrity and function of numerous proteins.[1] The reversible nature of the disulfide linkage also positions it as a key player in cellular redox homeostasis.[1] This reactivity has been harnessed in the development of therapeutic agents that can modulate cellular redox states, often with the aim of selectively targeting diseased cells, which frequently exhibit altered redox balances.

Aryl disulfides, in particular, have garnered attention for their ability to interact with thiol-containing proteins, leading to the inhibition of critical enzymes or the disruption of vital cellular processes. The presence of electron-withdrawing groups, such as the nitro groups in this compound, can enhance the electrophilicity of the sulfur atoms, making the disulfide bond more susceptible to nucleophilic attack by cysteine residues in proteins.[1]

The Thioredoxin System: A Plausible Primary Target

The thioredoxin (Trx) system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a central antioxidant system in mammalian cells, crucial for maintaining redox balance, supporting DNA synthesis, and regulating signal transduction.[2] The enzymes of the thioredoxin system contain critical cysteine or selenocysteine residues in their active sites, making them susceptible to interaction with electrophilic disulfide compounds. Inhibition of TrxR is a significant therapeutic goal in conditions associated with perturbed redox states, such as cancer.

The proposed mechanism of action for this compound centers on its potential to act as an inhibitor of TrxR. This interaction is likely initiated by a thiol-disulfide exchange reaction, a fundamental process in cellular biochemistry.

Proposed Thiol-Disulfide Exchange Mechanism

The interaction between this compound and a cysteine-containing protein target, such as TrxR, is hypothesized to occur via a thiol-disulfide exchange. This reaction involves the nucleophilic attack of a deprotonated cysteine residue (thiolate) on one of the sulfur atoms of the disulfide bond. This leads to the formation of a mixed disulfide between the protein and a 2-nitro-4-methoxyphenylthiol moiety, and the release of a 2-nitro-4-methoxyphenylthiol molecule.

Caption: Proposed thiol-disulfide exchange between the compound and a target protein.

This formation of a mixed disulfide can inactivate the target protein, leading to a cascade of downstream cellular effects.

Experimental Workflows for Mechanistic Elucidation

To validate the proposed mechanism of action and identify the specific molecular targets of this compound, a series of well-established experimental protocols can be employed.

In Vitro Enzyme Inhibition Assays

The direct inhibitory effect of this compound on key redox enzymes can be quantified using in vitro assays. The primary candidate for investigation is thioredoxin reductase.

Protocol: Thioredoxin Reductase (TrxR) Activity Assay

This colorimetric assay measures TrxR activity based on the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to 5-thio-2-nitrobenzoic acid (TNB²⁻), which produces a yellow color detectable at 412 nm.

Materials:

-

Purified recombinant human TrxR1

-

NADPH

-

DTNB (Ellman's reagent)

-

Assay buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.4)

-

This compound (dissolved in a suitable solvent like DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH, and DTNB in each well of a 96-well plate.

-

Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., auranofin).

-

Initiate the reaction by adding purified TrxR1 to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 10 minutes) using a microplate reader.

-

Calculate the rate of TNB²⁻ formation (the slope of the linear portion of the absorbance vs. time curve).

-

Determine the percentage of TrxR inhibition for each concentration of the compound and calculate the IC₅₀ value.

Data Interpretation: A dose-dependent decrease in the rate of TNB²⁻ formation in the presence of this compound would indicate direct inhibition of TrxR.

Caption: Workflow for the in vitro TrxR activity assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to identify direct protein targets of a compound within a complex cellular environment. It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.

Protocol: Cellular Thermal Shift Assay (CETSA)

Materials:

-

Cultured cells (e.g., a relevant cancer cell line)

-

This compound

-

Lysis buffer

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Antibodies against candidate target proteins (e.g., TrxR1)

Procedure:

-

Treat cultured cells with this compound or vehicle control.

-

Harvest and lyse the cells.

-

Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C).

-

Centrifuge the heated lysates to pellet the denatured, aggregated proteins.

-

Collect the supernatants containing the soluble proteins.

-

Analyze the soluble protein fractions by SDS-PAGE and Western blotting using antibodies against suspected target proteins.

Data Interpretation: A shift in the melting curve of a protein to a higher temperature in the presence of the compound indicates direct binding.

Mass Spectrometry-Based Proteomics for Target Identification

To identify the specific cysteine residues that are modified by this compound, mass spectrometry-based proteomics can be employed. This involves treating a purified protein or cell lysate with the compound, followed by proteomic analysis to pinpoint the modified peptides.

Downstream Cellular Effects and Signaling Pathways

Inhibition of the thioredoxin system by this compound is predicted to induce a state of oxidative stress within the cell. This can trigger a variety of downstream signaling pathways, ultimately leading to cellular responses such as apoptosis or cell cycle arrest, which are particularly relevant in the context of cancer therapy.

Potential Downstream Consequences:

-

Increased Reactive Oxygen Species (ROS): Inhibition of TrxR impairs the cell's ability to scavenge ROS, leading to oxidative damage.

-

Apoptosis Induction: Elevated ROS levels can trigger both intrinsic and extrinsic apoptotic pathways.

-

Cell Cycle Arrest: Oxidative stress can activate cell cycle checkpoints, halting proliferation.

-

Modulation of Transcription Factors: The activity of redox-sensitive transcription factors, such as NF-κB and AP-1, may be altered.

Caption: Potential downstream effects of TrxR inhibition by the compound.

Quantitative Data Summary

As of the date of this publication, specific quantitative data on the biological activity of this compound is not available in the public domain. The following table is a template for the types of data that should be generated through the experimental workflows described above.

| Parameter | Value | Experimental System |

| TrxR1 IC₅₀ | TBD | In vitro enzyme assay |

| Cellular IC₅₀ | TBD | Cell viability assay (e.g., MTT) |

| Target Engagement (CETSA) | TBD | Cellular thermal shift assay |

| Apoptosis Induction (EC₅₀) | TBD | Flow cytometry (Annexin V/PI staining) |

Conclusion and Future Directions

This compound represents a promising but largely uncharacterized molecule with the potential to act as a modulator of cellular redox status. Based on its chemical structure, the thioredoxin system, and specifically thioredoxin reductase, stands out as a primary hypothetical target. The proposed mechanism of action involves a thiol-disulfide exchange reaction, leading to enzyme inhibition and subsequent induction of oxidative stress.

Future research should focus on validating these hypotheses through rigorous in vitro and cell-based assays as outlined in this guide. The identification of its direct molecular targets and the elucidation of the downstream signaling pathways it affects will be crucial for understanding its full therapeutic potential. Such studies will not only shed light on the enigmatic mechanism of this particular compound but also contribute to the broader field of redox-based drug discovery.

References

-

Cross-Linking of Thioredoxin Reductase by the Sulfur Mustard Analogue Mechlorethamine (Methyl bis(2-chloroethyl) amine) in Human Lung Epithelial Cells and Rat Lung: Selective Inhibition of Disulfide Reduction but Not Redox Cycling. (n.d.). In PMC. Retrieved January 13, 2026, from [Link]

-

Selective inhibition of extracellular thioredoxin by asymmetric disulfides. (2013). In PubMed. Retrieved January 13, 2026, from [Link]

-

Bis(4-methoxyphenyl)disulfide formation through copper catalysts. (2002). In ResearchGate. Retrieved January 13, 2026, from [Link]

-

Bis(4-methoxyphenyl)disulfide Formation through Copper Catalysts. (2002). In Chemical Papers. Retrieved January 13, 2026, from [Link]

-

Disulfide, bis(4-methyl-2-nitrophenyl). (n.d.). In US EPA. Retrieved January 13, 2026, from [Link]

-

Thioredoxin Reductase and its Inhibitors. (n.d.). In PMC. Retrieved January 13, 2026, from [Link]

-

Disulfide-bridged proteins with potential for medical applications: Therapeutic relevance, sample preparation and structure – function relationships. (n.d.). In OAText. Retrieved January 13, 2026, from [Link]

-

Natural product derivative Bis(4-fluorobenzyl)trisulfide inhibits tumor growth by modification of β-tubulin at Cys 12 and suppression of microtubule dynamics. (2009). In ResearchGate. Retrieved January 13, 2026, from [Link]

-

Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. (2021). In MDPI. Retrieved January 13, 2026, from [Link]

-

Natural product derivative Bis(4-fluorobenzyl)trisulfide inhibits tumor growth by modification of beta-tubulin at Cys 12 and suppression of microtubule dynamics. (2009). In PubMed. Retrieved January 13, 2026, from [Link]

-

Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. (2020). In PubMed. Retrieved January 13, 2026, from [Link]

-

Design, synthesis and biological evaluation of benzoxazole derivatives as Cyclooxygensase-2 inhibitors. (2011). In Scholars Research Library. Retrieved January 13, 2026, from [Link]

-

The reaction of 2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide (LR) with coumarin oxime and hydrazone derivatives. Synthesis of benzopyrano (3,2-d)-Δ5-2,1,3-oxaza- and 1. (2000). In ResearchGate. Retrieved January 13, 2026, from [Link]

-

Synthesis, Biological, and Computational Evaluation of Substituted 1-(2-Methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines and 1-(2-Methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines as Dopaminergic Ligands. (2015). In ResearchGate. Retrieved January 13, 2026, from [Link]

-

Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (2023). In PMC. Retrieved January 13, 2026, from [Link]

-

Bis(4,5-dimethoxy-2-nitrophenyl)disulfide. (n.d.). In PubChemLite. Retrieved January 13, 2026, from [Link]

-

Inhibitory effect of bis(2-aminohexyl) disulfide and bis(2-amino-3-phenylpropyl) disulfide on several mouse inflammations. (1993). In PubMed. Retrieved January 13, 2026, from [Link]

Sources

- 1. Natural product derivative Bis(4-fluorobenzyl)trisulfide inhibits tumor growth by modification of beta-tubulin at Cys 12 and suppression of microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cross-Linking of Thioredoxin Reductase by the Sulfur Mustard Analogue Mechlorethamine (Methyl bis(2-chloroethyl) amine) in Human Lung Epithelial Cells and Rat Lung: Selective Inhibition of Disulfide Reduction but Not Redox Cycling - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic properties of Bis(2-nitro-4-methoxyphenyl)disulfide

An In-depth Technical Guide to the Spectroscopic Properties of Bis(2-nitro-4-methoxyphenyl)disulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organosulfur compound featuring a disulfide linkage between two substituted phenyl rings. The presence of both an electron-withdrawing nitro group (-NO₂) and an electron-donating methoxy group (-OCH₃) on each aromatic ring creates a unique electronic environment that significantly influences its chemical and physical properties.[1] In the realm of drug development and materials science, the disulfide bond is of particular interest due to its redox-sensitive nature; it can be cleaved under specific reducing conditions, a property exploited in drug delivery systems and self-healing materials.[1][2]

A thorough characterization using a suite of spectroscopic techniques is paramount for confirming the molecular structure, assessing purity, and understanding the electronic properties of this compound. This guide provides a detailed analysis of its expected spectroscopic signature across UV-Visible, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), offering field-proven insights into the causality behind the spectral features.

Molecular Structure

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. This compound consists of a symmetrical disulfide core with two 2-nitro-4-methoxyphenyl substituents.

Caption: Molecular structure of this compound.

UV-Visible Spectroscopy

Principle: UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like this disulfide, the key transitions are π → π* and n → π*. The nitro and methoxy substituents significantly modulate the energy of these transitions, causing shifts in the absorption maxima (λmax).[3][4] Aromatic disulfides themselves are known to exhibit spectral variations based on substitution.[3]

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution (e.g., 10-50 µM) of the compound in a UV-transparent solvent such as ethanol, methanol, or acetonitrile.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorbance spectrum from approximately 200 nm to 600 nm, using the pure solvent as a reference blank.

-

Analysis: Identify the wavelengths of maximum absorbance (λmax).

Expected Spectrum & Interpretation: The UV-Vis spectrum is expected to show multiple absorption bands characteristic of the substituted aromatic system. The presence of the nitro group, a strong chromophore, will dominate the spectrum.

| Expected λmax (nm) | Assignment | Rationale |

| ~ 230-260 nm | π → π* Transition | High-energy transition associated with the aromatic rings. |

| ~ 310-360 nm | n → π* / π → π* Transition | Lower-energy transition involving the non-bonding electrons of the nitro group's oxygen atoms and the π-system of the benzene ring.[4][5] This band is responsible for the typical yellow color of many nitroaromatic compounds. |

The methoxy group, an auxochrome, will likely cause a slight red shift (bathochromic shift) of these bands compared to an unsubstituted nitrophenyl disulfide due to its electron-donating resonance effect.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). It is an invaluable tool for identifying the functional groups present in a molecule.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid mixed with potassium bromide (KBr) to form a pressed pellet or directly using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Measurement: Scan the mid-infrared range (typically 4000 to 400 cm⁻¹).

-

Analysis: Correlate the observed absorption bands (peaks) to specific functional group vibrations.

Expected Spectrum & Interpretation: The IR spectrum will provide clear evidence for all key functional groups within the molecule.

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~ 3100-3000 | C-H | Aromatic C-H Stretch |

| ~ 2950-2850 | C-H | Methoxy (CH₃) Stretch |

| ~ 1600, 1475 | C=C | Aromatic Ring Stretch |

| ~ 1520-1560 | N-O | Asymmetric NO₂ Stretch |

| ~ 1340-1380 | N-O | Symmetric NO₂ Stretch |

| ~ 1250 | C-O | Aryl-O Stretch (Methoxy) |

| ~ 500-540 | S-S | Disulfide S-S Stretch[6] |

The two strong absorption bands for the nitro group are highly characteristic and serve as a primary diagnostic tool for this class of compounds. The S-S stretch is often weak in the infrared spectrum but can sometimes be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the molecule's symmetry, the two substituted phenyl rings are chemically equivalent, simplifying the expected spectra.

Proton (¹H) NMR Spectroscopy

Principle: ¹H NMR detects the magnetic properties of hydrogen nuclei, providing information on their chemical environment, connectivity, and relative numbers.

Experimental Protocol:

-

Sample Preparation: Dissolve the sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use an NMR spectrometer (e.g., 300-500 MHz).

-

Measurement: Acquire the ¹H NMR spectrum.

-

Analysis: Analyze the chemical shift (δ), integration (area under the peak), and multiplicity (splitting pattern) of each signal.

Expected Spectrum & Interpretation:

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale |

| ~ 8.1 - 8.3 | 1H | d (doublet) | H-3 | Deshielded by adjacent electron-withdrawing NO₂ group. |

| ~ 7.2 - 7.4 | 1H | dd (doublet of doublets) | H-5 | Influenced by ortho -OCH₃ and para -S-S- groups. |

| ~ 7.6 - 7.8 | 1H | d (doublet) | H-6 | Deshielded by adjacent S-S bond and ortho to NO₂ group. |

| ~ 3.9 | 3H | s (singlet) | -OCH₃ | Typical chemical shift for a methoxy group attached to an aromatic ring. |

Note: Predicted chemical shifts are based on data for analogous compounds like 2-nitroaniline and bis(4-methoxyphenyl)disulfide and established substituent effects.[7][8]

Carbon-13 (¹³C) NMR Spectroscopy

Principle: ¹³C NMR probes the carbon nuclei, revealing the number of chemically distinct carbon environments in the molecule.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR, although a higher concentration may be needed.

-

Instrumentation: Use the same NMR spectrometer, switching to the ¹³C frequency.

-

Measurement: Acquire the proton-decoupled ¹³C NMR spectrum.

-

Analysis: Identify the chemical shift (δ) for each unique carbon signal.

Expected Spectrum & Interpretation: Due to symmetry, six distinct carbon signals are expected.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 160-165 | C-4 | Aromatic carbon attached to the electron-donating -OCH₃ group. |

| ~ 145-150 | C-2 | Aromatic carbon attached to the electron-withdrawing -NO₂ group. |

| ~ 135-140 | C-1 | Aromatic carbon attached to the sulfur atom (ipso-carbon). |

| ~ 125-130 | C-6 | Aromatic C-H. |

| ~ 115-120 | C-5 | Aromatic C-H. |

| ~ 110-115 | C-3 | Aromatic C-H. |

| ~ 56 | -OCH₃ | Methoxy carbon.[7] |

Note: Predicted shifts are based on established data for substituted benzenes.[9]

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern.

Experimental Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via direct infusion or coupled with a chromatography system (GC-MS or LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a hard technique that induces significant fragmentation, which is useful for structural elucidation.

-

Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of ions at each m/z value.

Expected Spectrum & Interpretation: The molecular formula is C₁₄H₁₂N₂O₆S₂, giving a molecular weight of 368.39 g/mol .

| m/z Value | Assignment | Rationale |

| 368 | [M]⁺ | Molecular ion peak. |

| 184 | [M/2]⁺ or [C₇H₆NO₃S]⁺ | Cleavage of the weak S-S bond, resulting in two identical radical cations. This is often a very prominent peak in the spectra of symmetrical disulfides. |

| 154 | [C₇H₆O₂S]⁺ | Loss of NO from the m/z 184 fragment. |

| 139 | [C₇H₅OS]⁺ | Loss of a methyl group (-CH₃) from the m/z 154 fragment. |

The fragmentation of nitroaromatics often involves characteristic losses of nitro-group-related species.[10][11] Common neutral losses include NO (30 Da), NO₂ (46 Da), and O (16 Da).[10][11]

Caption: Plausible fragmentation pathway for this compound in EI-MS.

Integrated Spectroscopic Workflow

A self-validating system for structural confirmation involves integrating data from all spectroscopic techniques. No single method is sufficient, but together they provide unambiguous proof of structure.

Caption: Workflow for the synthesis and characterization of the target compound.

Conclusion

The spectroscopic properties of this compound are dictated by its constituent functional groups. UV-Vis spectroscopy reveals the electronic transitions of the nitro-aromatic system. IR spectroscopy confirms the presence of nitro, methoxy, and aromatic C-H groups. ¹H and ¹³C NMR spectroscopy elucidate the precise carbon-hydrogen framework, simplified by the molecule's symmetry. Finally, mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern dominated by the cleavage of the disulfide bond. Together, these techniques provide a comprehensive and definitive characterization essential for its application in research and development.

References

- Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC - NIH. (n.d.).

- Absorption Spectra of Aromatic Disulfides - eScholarship.org. (n.d.).

- (PDF) Characterization of Aerosol Nitroaromatic Compounds: Validation of an Experimental Method - ResearchGate. (n.d.).

- Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research - MDPI. (n.d.).

- The Direct Synthesis of Symmetrical Disulfides and Diselenide by Metal-Organic Framework MOF-199 as an Efficient Heterogenous Catalyst - The Royal Society of Chemistry. (n.d.).

- Structural and Redox Interconversions of Sulfur Ligands of Transition Metal Complexes. (n.d.).

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 13, 2026, from [Link]

-

Discovery and applications of disulfide-rich cyclic peptides - PubMed. (n.d.). Retrieved January 13, 2026, from [Link]

-

UV-Vis Spectrum of 2-Amino-4-nitrophenol | SIELC Technologies. (n.d.). Retrieved January 13, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Discovery and applications of disulfide-rich cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. mdpi.com [mdpi.com]

- 5. UV-Vis Spectrum of 2-Amino-4-nitrophenol | SIELC Technologies [sielc.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. rsc.org [rsc.org]

- 8. 2-Methoxy-4-nitroaniline(97-52-9) 1H NMR [m.chemicalbook.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Bis(2-nitro-4-methoxyphenyl)disulfide solubility and stability

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Topic: Bis(2-nitro-4-methoxyphenyl)disulfide

A Senior Application Scientist's Guide to Solubility and Stability Characterization

Preamble: Contextualizing the Compound

This compound is an aromatic disulfide compound featuring electron-withdrawing nitro groups and electron-donating methoxy groups. While specific data for this exact molecule is not broadly published, its structural motifs are common in medicinal chemistry and materials science. The disulfide bond serves as a cleavable linker, responsive to the reducing environment of the cell cytosol, making it a valuable component in drug delivery systems like antibody-drug conjugates (ADCs).[1] The nitroaromatic and methoxy functionalities can influence the molecule's reactivity, solubility, and metabolic profile.

This guide, therefore, serves as a foundational framework for the comprehensive characterization of this compound. It is written from the perspective of a senior application scientist, emphasizing not just the 'what' but the 'why' behind each methodological choice. Our objective is to empower researchers to generate robust, reliable data for informed decision-making in their development programs.

Part 1: Physicochemical & Solubility Profile

A thorough understanding of a compound's solubility is the bedrock of successful drug development, influencing everything from formulation to bioavailability. Given the aromatic nature and predicted high LogP of this compound, poor aqueous solubility is anticipated. A multi-tiered strategy is essential to build a complete solubility profile.

Predicted Physicochemical Properties

Before embarking on experimental work, in-silico predictions provide a valuable starting point. These properties are inferred from the compound's constituent functional groups.

| Property | Predicted Value/Characteristic | Rationale & Implication |

| Molecular Weight | ~368.39 g/mol | A moderate molecular weight, which does not in itself preclude good solubility or permeability. |

| LogP | High (>4) | The two phenyl rings contribute significantly to lipophilicity. A high LogP predicts low solubility in aqueous media and a preference for organic solvents or lipidic environments.[2] |

| Hydrogen Bond Donors | 0 | The absence of classic H-bond donors (like -OH or -NH) further suggests poor aqueous solubility. |

| Hydrogen Bond Acceptors | 6 (4 from nitro groups, 2 from methoxy groups) | The presence of H-bond acceptors offers some potential for interaction with protic solvents, but this is unlikely to overcome the overall lipophilicity.[2] |

| Physical Form | Likely a crystalline solid | Aromatic disulfides are typically solids at room temperature.[3][4] The crystal lattice energy will need to be overcome for dissolution, impacting thermodynamic solubility. |

Experimental Solubility Determination: A Tiered Approach

We employ a two-tiered approach to solubility testing: a rapid kinetic assessment for initial screening, followed by a definitive thermodynamic equilibrium measurement for formulation development.

Below is a logical workflow for determining the solubility profile of a new chemical entity.

Caption: Reductive cleavage of the disulfide bond.

Experimental Stability Assessment: Forced Degradation

Forced degradation studies (or stress testing) are essential for identifying likely degradation products and for developing a stability-indicating analytical method.

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.

-

Column and Mobile Phase Selection: Start with a standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm). Given the compound's lipophilicity, a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or formic acid in water) will be required. [5]2. Gradient Optimization: Develop a gradient elution method, starting with a higher aqueous percentage and ramping up the organic component. This will ensure that the highly polar degradants (like the resulting thiol) elute early, while the lipophilic parent compound is retained longer.

-

Wavelength Selection: Use a photodiode array (PDA) detector to analyze the compound's UV spectrum and select an optimal wavelength for quantification—one that provides a strong signal for the parent compound and its major degradants. The nitroaromatic chromophore should provide strong absorbance in the UV range.

-

Method Validation: The method must be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The key is to prove that the peaks of the degradants are well-resolved from the parent peak.

-

Sample Preparation: Prepare solutions of the compound (~1 mg/mL) in a suitable solvent.

-

Stress Conditions: Expose the solutions to the following conditions in parallel:

-

Acidic: 0.1 M HCl at 60°C for 24 hours.

-

Basic: 0.1 M NaOH at 60°C for 24 hours. [6] * Oxidative: 3% H₂O₂ at room temperature for 24 hours. Note: Disulfides can be oxidized to thiolsulfinates and further to thiolsulfonates. [7] * Thermal: Store the solid compound and a solution at 60°C for 7 days.

-

Photolytic: Expose a solution to light meeting ICH Q1B guidelines.

-

-

Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using the developed stability-indicating HPLC method.

-

Peak Purity Analysis: Use a PDA detector to assess the peak purity of the parent compound under each stress condition to ensure there are no co-eluting degradants. Mass spectrometry (LC-MS) should be used to identify the mass of the degradation products to confirm their structures.

Conclusion

The characterization of this compound requires a systematic and scientifically rigorous approach. By anticipating its low aqueous solubility and the inherent reactivity of the disulfide bond, researchers can proactively design appropriate experiments. The protocols outlined in this guide provide a robust framework for generating the high-quality solubility and stability data needed to advance a compound through the research and development pipeline. The key to success lies in pairing rapid screening methods with definitive, equilibrium-based techniques and developing a validated, stability-indicating analytical method as the cornerstone of all quantitative assessments.

References

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013).

- Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Pharmaceutical and Biomedical Analysis.

- The role of thiols and disulfides in protein chemical and physical stability. (2009). PMC, NIH.

- Thiol/disulfide Assay Kit. LIBIOS.

- Decoupling stability and release in disulfide bonds with antibody-small molecule conjug

- Ellman's assay for in-solution quantific

- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences.

- Analysis of Disulfide Bond Formation. Current Protocols in Protein Science.

- Bis(4-methoxyphenyl)

- BIS(4-METHOXYPHENYL) DISULPHIDE. Fluorochem.

- Bis(4-methoxyphenyl)disulfide formation through copper catalysts.

- Use of p-nitrophenyl disulfide to measure reductive capacity of intact cells. (1995). Methods in Enzymology, PubMed.

- Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, PubMed Central.

- Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester C

- Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay. (2023). European Union.

- The mechanisms of degradation of disulfide bonds in proteins upon incubation under neutral and basic conditions.

- Bis(2-nitrophenyl) disulfide 99%. Sigma-Aldrich.

- Bis(4-methoxyphenyl)disulfide, 97%. Fisher Scientific.

- Bis(4-methoxyphenyl)disulfide, 97% 5 g. Thermo Fisher Scientific.

- Disulfide, bis(2-methoxyphenyl). PubChem.

- 1,2-Bis(4-methoxyphenyl)disulfane. Tokyo Chemical Industry Co., Ltd..

- Bis(4-methoxyphenyl) disulfide 97%. Sigma-Aldrich.

- Bis(4-methoxyphenyl) disulfide 97%. Sigma-Aldrich.

- A Comparative Guide to the Analytical Quantification of 4-Nitrobenzyl Alcohol. Benchchem.

- Acid phosphatase assay for determin

- Degradation of protein disulphide bonds in dilute alkali. (1980). Biochemical Journal, Semantic Scholar.

Sources

- 1. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 双(2-硝基苯基)二硫化物 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Bis(4-methoxyphenyl) disulfide 97 5335-87-5 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to Bis(2-nitro-4-methoxyphenyl)disulfide: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Bis(2-nitro-4-methoxyphenyl)disulfide, a niche aromatic disulfide with potential applications in medicinal chemistry and materials science. While specific literature on this compound is sparse, this document consolidates available chemical data and infers its properties and reactivity based on established principles of organic chemistry. This guide details a probable synthetic pathway, outlines its physicochemical characteristics, and explores potential avenues for its application in research and drug development, supported by references to analogous compounds and relevant chemical methodologies.

Introduction and Chemical Identity

This compound, systematically named 1,1'-disulfanediylbis(4-methoxy-2-nitrobenzene), is an organic compound characterized by a disulfide linkage between two 2-nitro-4-methoxyphenyl moieties. The presence of electron-withdrawing nitro groups and electron-donating methoxy groups on the aromatic rings suggests a unique electronic profile that may impart interesting chemical and biological properties.

Table 1: Chemical Identity and Properties

| Property | Value | Source |

| CAS Number | 14371-84-7 | [1][2] |

| Molecular Formula | C₁₄H₁₂N₂O₆S₂ | [1][2] |

| Molecular Weight | 368.39 g/mol | [2] |

| IUPAC Name | 1,1'-disulfanediylbis(4-methoxy-2-nitrobenzene) | [1] |

| Canonical SMILES | COC1=CC=C(C(=C1)N(=O)=O)SSC2=CC=C(C=C2N(=O)=O)OC | [2] |

Discovery and History

Synthesis and Mechanistic Insights

The most logical and common synthetic route to aromatic disulfides is the oxidation of the corresponding thiols.[3][4] Therefore, the synthesis of this compound would logically proceed through the preparation of its precursor, 2-nitro-4-methoxythiophenol, followed by an oxidation step.

Proposed Synthesis of 2-nitro-4-methoxythiophenol (Precursor)

The synthesis of the thiophenol precursor can be approached through several established methods for introducing a thiol group onto an aromatic ring. A plausible route starts from the commercially available 2-methoxy-4-nitrophenol.

Diagram 1: Proposed Synthesis of 2-nitro-4-methoxythiophenol

Caption: General oxidation of the thiophenol to the target disulfide.

Experimental Protocol (General Oxidative Coupling):

-

Method A: Iodine-Mediated Oxidation (Mild Conditions)

-

Dissolve 2-nitro-4-methoxythiophenol in a suitable solvent such as ethanol, methanol, or dichloromethane.

-

To this solution, add a solution of iodine (I₂) in the same solvent dropwise with stirring at room temperature. The reaction progress can often be monitored by the disappearance of the iodine color.

-

Once the reaction is complete, the solvent is removed under reduced pressure, and the crude disulfide can be purified by recrystallization or column chromatography.

-

-

Method B: Air Oxidation (Green Chemistry Approach)

-

Dissolve the 2-nitro-4-methoxythiophenol in a basic aqueous or alcoholic solution (e.g., containing NaOH, KOH, or an amine base like triethylamine).

-

Stir the solution vigorously in an open flask, allowing for exposure to atmospheric oxygen. The reaction can be slow and may be catalyzed by the addition of a small amount of a transition metal salt (e.g., Cu(II) salts).

-

Monitor the reaction by TLC. Upon completion, the product can be extracted into an organic solvent and purified.

-

-

Method C: Hydrogen Peroxide Oxidation

-

Dissolve the thiophenol in a suitable solvent like ethanol or acetic acid.

-

Add a stoichiometric amount of hydrogen peroxide (H₂O₂) dropwise, potentially with cooling to control any exotherm.

-

After the reaction is complete, the product can be isolated by precipitation or extraction, followed by purification.

-

Potential Applications in Research and Drug Development

While specific applications for this compound are not documented, its structural motifs suggest several areas of potential utility.

-

Prodrug Design: The disulfide bond is known to be relatively stable but can be cleaved under the reducing conditions found within cells, which have a high concentration of glutathione. [4]This property makes the disulfide linkage an attractive linker for prodrugs. A cytotoxic agent could potentially be attached to the thiophenol precursor, which would then be dimerized to form the disulfide. The resulting prodrug would be inactive until it enters a cell and the disulfide bond is cleaved, releasing the active drug.

-

Covalent Inhibitors: The disulfide could potentially act as a covalent inhibitor of proteins with reactive cysteine residues in their active sites through a thiol-disulfide exchange mechanism.

-

Redox-Responsive Materials: The reversible nature of the thiol-disulfide interconversion could be exploited in the development of redox-responsive polymers or hydrogels for applications in drug delivery or tissue engineering.

-

Antimicrobial Agents: Nitroaromatic compounds have a long history of use as antimicrobial agents. [5]The combination of the nitro group and the disulfide linkage in this molecule could lead to novel antimicrobial properties.

Analytical Characterization

The structure and purity of this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the connectivity.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the nitro group (typically around 1520 and 1340 cm⁻¹), the C-O-C ether linkage, and the aromatic ring.

-

Melting Point: A sharp melting point would be indicative of a pure crystalline solid.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on its structure, the following precautions should be taken:

-

Nitroaromatic compounds can be toxic and are often skin and eye irritants.

-

Aromatic thiols and disulfides can have strong, unpleasant odors.

-

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

-

All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a chemical entity with underexplored potential. This guide has provided a comprehensive overview based on fundamental chemical principles, including a plausible and detailed synthetic strategy and an exploration of its potential applications in areas such as targeted drug delivery and materials science. It is hoped that this document will serve as a valuable resource for researchers interested in exploring the properties and applications of this and related nitroaromatic disulfide compounds.

References

-

P&S Chemicals. This compound Product Information. [Link]

-

Chemistry LibreTexts. 15.7: Redox Reactions of Thiols and Disulfides. (2022-07-20). [Link]

-

Nagy, P. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623–1641. [Link]

-

Ju, K.-S., & Parales, R. E. Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Bis(2-nitro-4-methoxyphenyl)disulfide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Bis(2-nitro-4-methoxyphenyl)disulfide (CAS Number: 14371-84-7), a specialized organic compound with potential applications in various fields of chemical and biomedical research. Given the limited direct literature on this specific molecule, this document synthesizes information from analogous compounds and established chemical principles to offer insights into its synthesis, potential mechanisms of action, and prospective applications, particularly in the realm of drug development.

Core Molecular Characteristics

This compound is a symmetrical disulfide molecule. Its structure is characterized by two 2-nitro-4-methoxyphenyl groups linked by a disulfide bond (-S-S-).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 14371-84-7 | N/A |

| Molecular Formula | C₁₄H₁₂N₂O₆S₂ | N/A |

| Molecular Weight | 368.39 g/mol | N/A |

| Appearance | Likely a crystalline solid | Inferred |

| Solubility | Expected to be soluble in common organic solvents | Inferred |

Synthesis and Chemical Reactivity

While specific literature detailing the synthesis of this compound is scarce, a plausible and commonly employed synthetic route for aryl disulfides involves the oxidation of the corresponding thiol.

Proposed Synthetic Pathway

The synthesis would likely proceed via the oxidation of 2-nitro-4-methoxybenzenethiol. This precursor, however, is not readily commercially available and would need to be synthesized, potentially through a multi-step process starting from a more common precursor like 4-methoxyaniline or 1-methoxy-4-nitrobenzene.

Experimental Workflow: Conceptual Synthesis of this compound

Caption: Conceptual synthetic pathway for this compound.

Step-by-Step Methodology (Conceptual):

-

Synthesis of 2-nitro-4-methoxybenzenethiol: A potential route could involve the nitration of a substituted benzene ring, followed by the introduction of a thiol group. The specifics of this synthesis would require experimental development.

-

Oxidation to the Disulfide:

-

Dissolve the synthesized 2-nitro-4-methoxybenzenethiol in a suitable organic solvent (e.g., ethanol, dichloromethane).

-

Introduce an oxidizing agent. Mild oxidants such as iodine, hydrogen peroxide, or even atmospheric oxygen (often catalyzed by a base) can facilitate the formation of the disulfide bond.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated and purified using standard techniques like crystallization or column chromatography.

-

Key Reactivity: The Disulfide Bond

The central feature of this molecule is the disulfide bond. This functional group is known to be relatively stable but can be cleaved under reducing conditions. This reactivity is a cornerstone of its potential biological applications. In biological systems, the disulfide bond can be reduced by endogenous thiols like glutathione (GSH), leading to the release of two molecules of the corresponding thiol.

Potential Applications in Drug Development

The structure of this compound suggests several avenues for its application in drug development, primarily centered around the concept of prodrugs and targeted delivery.

Reductive-Cleavage-Based Drug Delivery

The disulfide bond can act as a trigger for drug release in specific cellular environments. Many cancer cells exhibit higher concentrations of glutathione compared to normal cells. This redox differential can be exploited for targeted drug delivery. A therapeutic agent could be linked to the 2-nitro-4-methoxyphenylthiol moiety, and the resulting disulfide could remain inactive until it reaches the reducing environment of a tumor cell, where the disulfide bond is cleaved, releasing the active drug.

Signaling Pathway: Glutathione-Mediated Cleavage

An In-depth Technical Guide to the Molecular Structure of Bis(2-nitro-4-methoxyphenyl)disulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and physicochemical properties of Bis(2-nitro-4-methoxyphenyl)disulfide. While specific experimental data for this compound remains elusive in readily available literature, this guide synthesizes information from analogous structures and established chemical principles to offer a robust theoretical framework. We present a putative synthesis pathway, predicted spectroscopic characteristics, and a discussion of potential applications in drug development, grounded in the known bioactivity of related nitroaromatic and disulfide-containing compounds. This document aims to serve as a foundational resource for researchers interested in the exploration of this and similar molecules for therapeutic innovation.

Introduction: The Therapeutic Potential of Aromatic Disulfides

Aromatic disulfides are a class of organosulfur compounds that have garnered significant interest in medicinal chemistry. The disulfide bond (–S–S–) is a key structural motif in various biological systems and can be readily cleaved under the reducing conditions found within cells, making it an attractive linker for prodrug design.[1] The introduction of nitro groups into the aromatic rings can further modulate the electronic properties and biological activity of these molecules. Nitroaromatic compounds are known to be effective antimicrobial and anticancer agents, often acting as bioreductive prodrugs that are activated under hypoxic conditions prevalent in tumors.[2]

This guide focuses on the molecular structure and potential significance of this compound (CAS 14371-84-7).[3][4] By examining its constituent parts—the disulfide linkage, the nitro group, and the methoxy group—we can infer its likely chemical behavior and potential as a scaffold for drug design.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by two 2-nitro-4-methoxyphenyl groups linked by a disulfide bond.

Figure 2: Proposed synthesis workflow for this compound.

Step-by-Step Methodology (Hypothetical Protocol):

Part 1: Synthesis of 2-Nitro-4-methoxybenzenethiol (Intermediate)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-3-nitroanisole in a suitable solvent such as ethanol or dimethylformamide (DMF). [5]2. Nucleophilic Substitution: Add an excess of sodium hydrosulfide (NaSH) to the solution. The hydrosulfide anion will act as a nucleophile, displacing the chloride from the aromatic ring. The nitro group in the ortho position activates the ring towards this nucleophilic aromatic substitution.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and pour it into an acidic aqueous solution (e.g., dilute HCl) to protonate the thiolate and precipitate the thiol.

-

Purification: The crude 2-nitro-4-methoxybenzenethiol can be purified by recrystallization or column chromatography.

Part 2: Oxidation to this compound

-

Dissolution: Dissolve the purified 2-nitro-4-methoxybenzenethiol in a suitable solvent (e.g., ethanol, dichloromethane).

-

Oxidation: Add a mild oxidizing agent. Several reagents can be employed for this transformation, including:

-

Iodine (I₂): A stoichiometric amount of iodine in the presence of a base (e.g., triethylamine) is a common method.

-

Hydrogen Peroxide (H₂O₂): This provides a greener alternative.

-

Aerial Oxidation: In the presence of a base, bubbling air through the solution can also effect the oxidation. [6]3. Isolation: The disulfide product, being less polar than the thiol, may precipitate from the reaction mixture. Alternatively, the solvent can be removed under reduced pressure.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization (Predicted)

The definitive structural elucidation of this compound would require a suite of spectroscopic analyses. Based on the analysis of structurally similar compounds, the following spectral data can be predicted. [7][8][9][10] Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons in the range of δ 7.0-8.5 ppm, with distinct signals for the three protons on each aromatic ring, showing characteristic ortho, meta, and para couplings. - A singlet for the methoxy group protons around δ 3.9-4.0 ppm. |

| ¹³C NMR | - Aromatic carbon signals between δ 110-160 ppm. - The carbon bearing the disulfide linkage would be deshielded. - The carbon attached to the nitro group would also be significantly deshielded. - A signal for the methoxy carbon around δ 55-60 ppm. |

| FTIR (cm⁻¹) | - Asymmetric and symmetric stretching vibrations of the NO₂ group around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. - C-O stretching of the methoxy group around 1250 cm⁻¹. - Aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region. - A weak S-S stretching vibration around 450-550 cm⁻¹. |